molecular formula C15H15NO2 B12933935 Methyl 2-(o-tolylamino)benzoate

Methyl 2-(o-tolylamino)benzoate

Cat. No.: B12933935
M. Wt: 241.28 g/mol
InChI Key: QFTCUEDXEQPNHF-UHFFFAOYSA-N
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Description

Methyl 2-(o-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, with an o-tolylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(o-tolylamino)benzoate typically involves the esterification of 2-(o-tolylamino)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased efficiency. The use of solid acid catalysts, such as sulfonated resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(o-tolylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones or carboxylic acids

    Reduction: Alcohols or amines

    Substitution: Nitro, sulfonic, or halogenated derivatives

Scientific Research Applications

Methyl 2-(o-tolylamino)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(o-tolylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzymatic activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with a simpler structure, lacking the o-tolylamino group.

    Ethyl benzoate: Similar to Methyl benzoate but with an ethyl ester group instead of a methyl ester.

    Propyl benzoate: Another ester of benzoic acid with a propyl group.

Uniqueness

Methyl 2-(o-tolylamino)benzoate is unique due to the presence of the o-tolylamino group, which imparts distinct chemical and biological properties. This substituent can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(2-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

QFTCUEDXEQPNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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